molecular formula C21H26O6 B3028176 3',4-O-Dimethylcedrusin CAS No. 166021-14-3

3',4-O-Dimethylcedrusin

Cat. No.: B3028176
CAS No.: 166021-14-3
M. Wt: 374.4 g/mol
InChI Key: UVPCDEDIFJYIPT-OXJNMPFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4-O-Dimethylcedrusin typically involves the methylation of cedrusin. Cedrusin can be obtained from natural sources or synthesized through various organic reactions. The methylation process usually employs methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of 3’,4-O-Dimethylcedrusin is not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 3’,4-O-Dimethylcedrusin can undergo several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: Reduction reactions can potentially reduce any carbonyl groups back to hydroxyl groups.

    Substitution: The aromatic rings in 3’,4-O-Dimethylcedrusin can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Products may include aldehydes or ketones.

    Reduction: Products typically include alcohols.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

3’,4-O-Dimethylcedrusin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,4-O-Dimethylcedrusin involves its interaction with cellular pathways that promote wound healing. It stimulates the formation of fibroblasts and collagen, which are crucial for tissue repair . The molecular targets include various growth factors and signaling pathways involved in cell proliferation and differentiation.

Comparison with Similar Compounds

3’,4-O-Dimethylcedrusin is unique due to its specific methylation pattern, which enhances its bioactivity compared to other lignans. Similar compounds include:

Properties

IUPAC Name

3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-24-17-7-6-14(11-18(17)25-2)20-16(12-23)15-9-13(5-4-8-22)10-19(26-3)21(15)27-20/h6-7,9-11,16,20,22-23H,4-5,8,12H2,1-3H3/t16-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPCDEDIFJYIPT-OXJNMPFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155455
Record name 3',4-O-Dimethylcedrusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127179-41-3
Record name 3',4-O-Dimethylcedrusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127179413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4-O-Dimethylcedrusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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